molecular formula C15H18O5 B12320418 4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Cat. No.: B12320418
M. Wt: 278.30 g/mol
InChI Key: ZHZZKRDEPZMPLJ-UHFFFAOYSA-N
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Description

11beta,13-Dihydrolactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of lactucin. This compound is found in chicory and is known for its various biological activities, including anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11beta,13-Dihydrolactucin is synthesized through the hydrogenation of lactucin. The reaction involves the addition of hydrogen (H2) across the 11,13-double bond of lactucin, typically using a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: While specific industrial production methods for 11beta,13-Dihydrolactucin are not extensively documented, the general approach involves the extraction of lactucin from chicory followed by its hydrogenation. The process may involve purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 11beta,13-Dihydrolactucin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 11beta,13-Dihydrolactucin is unique due to its specific hydrogenation pattern, which imparts distinct biological activities, particularly its potent anti-inflammatory effects. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZZKRDEPZMPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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